![molecular formula C22H23N3O2 B3813375 (3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3813375.png)
(3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol
Overview
Description
(3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol, also known as EPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. EPPA is a piperidine-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of (3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins, including acetylcholinesterase and carbonic anhydrase. (3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol has also been shown to interact with metal ions, leading to the formation of fluorescent complexes.
Biochemical and Physiological Effects:
(3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and carbonic anhydrase, as well as the formation of fluorescent complexes with metal ions. (3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for further research in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol is its potential as a fluorescent probe for the detection of metal ions, which could be useful in a range of laboratory applications. However, one limitation of (3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol is its relatively low solubility in water, which could make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on (3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol, including its use as a therapeutic agent for the treatment of various diseases, its potential as a tool for the study of protein-ligand interactions and enzyme activity, and its use as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of (3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol and to explore its potential applications in scientific research.
Scientific Research Applications
(3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol has been studied for a range of potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, as well as its potential as a therapeutic agent for the treatment of various diseases. (3S*,4S*)-1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol has also been studied for its potential use as a tool for the study of protein-ligand interactions and enzyme activity.
properties
IUPAC Name |
(2-ethylpyrimidin-5-yl)-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-21-23-12-18(13-24-21)22(27)25-10-9-19(20(26)14-25)17-8-7-15-5-3-4-6-16(15)11-17/h3-8,11-13,19-20,26H,2,9-10,14H2,1H3/t19-,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGJMOIZHRHORI-VQTJNVASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=C(C=N1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-ethylpyrimidin-5-yl)-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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